N-(5-aminopentyl)-N-methylcyclohexanamine
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Overview
Description
N-(5-aminopentyl)-N-methylcyclohexanamine is an organic compound that features a cyclohexane ring substituted with an aminopentyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)-N-methylcyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 5-aminopentylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with 5-aminopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the intermediate N-(5-aminopentyl)cyclohexanamine.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopentyl)-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
N-(5-aminopentyl)-N-methylcyclohexanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique mechanical properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-aminopentyl)-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-aminopentyl)cyclohexanamine: Lacks the methyl group, leading to different chemical and biological properties.
N-(5-aminopentyl)acetamide: Contains an acetamide group instead of a cyclohexane ring, resulting in different reactivity and applications.
N-(5-aminopentyl)biotinamide: Used for biotin labeling in biochemical assays.
Uniqueness
N-(5-aminopentyl)-N-methylcyclohexanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexane ring and the methyl group differentiates it from other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylpentane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-14(11-7-3-6-10-13)12-8-4-2-5-9-12/h12H,2-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIHYJTVJWEJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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